molecular formula C15H11FN4O2S B2900683 2-((4-fluorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923150-40-7

2-((4-fluorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2900683
CAS RN: 923150-40-7
M. Wt: 330.34
InChI Key: PRYZDEQRPGFKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-fluorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the oxadiazole family of compounds, which have been shown to have various biological activities.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and cancer growth in cell culture and animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-((4-fluorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide in lab experiments is its ability to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer growth. This makes it a potentially useful tool for studying these processes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-((4-fluorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential use in the treatment of inflammation and cancer. Another direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it may be useful to investigate the potential side effects of this compound and to develop new analogs with improved properties.

Synthesis Methods

The synthesis of 2-((4-fluorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves the reaction of 4-fluorobenzenethiol with 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine in the presence of acetic anhydride and triethylamine. The reaction yields this compound as a white solid.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide has been studied for its potential use in scientific research. This compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2S/c16-10-4-6-11(7-5-10)23-9-13(21)18-15-20-19-14(22-15)12-3-1-2-8-17-12/h1-8H,9H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYZDEQRPGFKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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